molecular formula C7H9F2NO2 B13467656 Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13467656
M. Wt: 177.15 g/mol
InChI Key: OVTOGNGDUQFNFH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-difluorobicyclo[111]pentane-1-carboxylate is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate typically involves a multi-step process. One common method starts with the cyclopropanation of α-allyldiazoacetates, followed by a reaction with difluorocarbene in a one-pot process . This method allows for the rapid formation of the difluorobicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclopropanation: The bicyclic structure can be further modified through cyclopropanation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene, diazo compounds, and various catalysts such as chiral dirhodium tetracarboxylate . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic core.

Scientific Research Applications

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique bicyclic structure. The presence of fluorine atoms can enhance the compound’s binding affinity to certain targets, potentially leading to increased potency and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorobicyclo[1.1.1]pentane: Shares the same bicyclic core but lacks the amino and carboxylate groups.

    Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Similar structure but without the fluorine atoms.

    Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: Contains an iodine atom instead of fluorine.

Uniqueness

Methyl 3-amino-2,2-difluorobicyclo[111]pentane-1-carboxylate is unique due to the presence of both amino and carboxylate groups along with the difluorinated bicyclic core

Properties

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

IUPAC Name

methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C7H9F2NO2/c1-12-4(11)5-2-6(10,3-5)7(5,8)9/h2-3,10H2,1H3

InChI Key

OVTOGNGDUQFNFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2(F)F)N

Origin of Product

United States

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